molecular formula C16H24O10 B1196017 7-Epiloganic acid

7-Epiloganic acid

Cat. No. B1196017
M. Wt: 376.36 g/mol
InChI Key: JNNGEAWILNVFFD-DXNVVGTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Epiloganic acid is a terpene glycoside.

Scientific Research Applications

1. Analytical Chemistry and Pharmacognosy

Yang Jian-hua and Hu Junping (2006) established an RP-HPLC method for the determination of 8-epiloganic acid in Herba Cistanches. This method is quick, simple, and highly sensitive, proving useful for the analysis of this compound in herbal preparations (Yang Jian-hua & Hu Junping, 2006).

2. Anti-inflammatory Effects

Dong-Sung Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-epiloganin, and studied their anti-inflammatory properties in a cell culture system. These compounds showed potential in suppressing the production of pro-inflammatory markers (Lee et al., 2014).

3. Phytochemistry and Natural Products

Taskova et al. (2011) identified various compounds, including 1-mannityl esters of 8-epiloganic acid, from Veronica lavaudiana. These findings contribute to the understanding of the phytochemical composition of this plant (Taskova et al., 2011).

4. Pharmacognostic Studies

In a study by U. Harput et al. (2004), various glucosides, including 8-epiloganic acid, were isolated from Veronica anagallis-aquatica. These findings are significant for the pharmacognostic evaluation of this species (Harput et al., 2004).

5. Bioactivity and Skin Penetration

A. Nowak et al. (2021) assessed the in vitro human skin penetration, antioxidant, and antimicrobial activity of ethanol-water extracts of fireweed, containing active ingredients like 8-epiloganic acid. This research is important for understanding the therapeutic potential of these compounds in skin treatments (Nowak et al., 2021).

properties

Product Name

7-Epiloganic acid

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1

InChI Key

JNNGEAWILNVFFD-DXNVVGTLSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Epiloganic acid
Reactant of Route 2
7-Epiloganic acid
Reactant of Route 3
7-Epiloganic acid
Reactant of Route 4
7-Epiloganic acid
Reactant of Route 5
7-Epiloganic acid
Reactant of Route 6
7-Epiloganic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.